3-(2,4,6-Trifluorophenyl)-1,2-oxazole-5-carboxylic acid
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Overview
Description
3-(2,4,6-Trifluorophenyl)-1,2-oxazole-5-carboxylic acid is a fluorinated aromatic compound with significant interest in various scientific fields. Its unique structure, featuring a trifluorophenyl group attached to an oxazole ring, imparts distinct chemical properties that make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4,6-Trifluorophenyl)-1,2-oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4,6-trifluorobenzoyl chloride with glycine, followed by cyclization to form the oxazole ring. The reaction conditions often require the use of a base such as sodium hydroxide and a solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions: 3-(2,4,6-Trifluorophenyl)-1,2-oxazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield reduced oxazole products.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the trifluorophenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in different applications .
Scientific Research Applications
3-(2,4,6-Trifluorophenyl)-1,2-oxazole-5-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2,4,6-Trifluorophenyl)-1,2-oxazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluorophenyl group enhances its binding affinity and specificity, while the oxazole ring contributes to its stability and reactivity. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
- 2,4,6-Trifluorophenylboronic acid
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
Comparison: Compared to these similar compounds, 3-(2,4,6-Trifluorophenyl)-1,2-oxazole-5-carboxylic acid exhibits unique properties due to the presence of the oxazole ring. This structural feature imparts distinct reactivity and stability, making it more suitable for specific applications in research and industry .
Properties
IUPAC Name |
3-(2,4,6-trifluorophenyl)-1,2-oxazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F3NO3/c11-4-1-5(12)9(6(13)2-4)7-3-8(10(15)16)17-14-7/h1-3H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULACRZUFKSQCFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C2=NOC(=C2)C(=O)O)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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